

Physical and chemical properties of N4-Allyl-6-chloropyrimidine-4,5-diamine

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Compound of Interest

Compound Name: *N4-Allyl-6-chloropyrimidine-4,5-diamine*

Cat. No.: *B170412*

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An In-Depth Technical Guide to N4-Allyl-6-chloropyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **N4-Allyl-6-chloropyrimidine-4,5-diamine**, a substituted diaminopyrimidine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and predictive models to offer a robust profile. It includes a proposed synthetic pathway, tabulated physicochemical properties, and a discussion of potential biological activities based on the known pharmacology of the diaminopyrimidine scaffold. This guide is intended to serve as a foundational resource for researchers investigating this and similar compounds.

Introduction

Substituted pyrimidines are a cornerstone of heterocyclic chemistry and are integral to the development of a wide array of therapeutic agents. The diaminopyrimidine nucleus, in particular, is a privileged scaffold found in numerous biologically active compounds, exhibiting a

broad spectrum of activities including, but not limited to, antimicrobial, antiviral, and anticancer effects. **N4-Allyl-6-chloropyrimidine-4,5-diamine** represents a specific, yet under-characterized, member of this family. The presence of an allyl group at the N4 position, a chloro substituent at the 6-position, and vicinal diamines at the 4 and 5 positions, offers a unique combination of electronic and steric properties that could be exploited for targeted drug design. This document aims to collate the known and predicted properties of this compound to facilitate further research and development.

Physicochemical Properties

Direct experimental data for **N4-Allyl-6-chloropyrimidine-4,5-diamine** is not extensively available in peer-reviewed literature. The following table summarizes its basic identifiers and includes data for the closely related and well-characterized 2,4-Diamino-6-chloropyrimidine to provide context.

Property	N4-Allyl-6-chloropyrimidine-4,5-diamine	2,4-Diamino-6-chloropyrimidine (for comparison)	Source(s)
CAS Number	181304-94-9	156-83-2	[1]
Molecular Formula	C ₇ H ₉ ClN ₄	C ₄ H ₅ ClN ₄	[1][2]
Molecular Weight	184.63 g/mol	144.56 g/mol	[1][2]
Appearance	Not specified	White to off-white crystalline powder	[2]
Melting Point	Not available	199-202 °C	[2]
Boiling Point	Not available	438.3 ± 48.0 °C at 760 mmHg	[2]
Solubility	Not specified; likely soluble in polar organic solvents.	Soluble in water, more soluble in ethanol and methanol.	[2]
Storage	Store in a dry, sealed place.	Store in a cool, dry, well-ventilated area.	[1]

Note: The solubility of **N4-Allyl-6-chloropyrimidine-4,5-diamine** is predicted based on the properties of similar pyrimidine derivatives. Experimental verification is recommended.

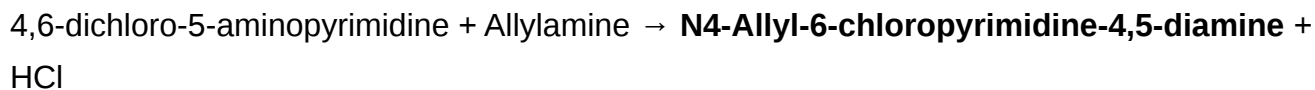
Synthesis and Experimental Protocols

A specific, validated synthetic protocol for **N4-Allyl-6-chloropyrimidine-4,5-diamine** is not detailed in the available literature. However, a plausible and efficient synthesis can be proposed based on established methodologies for the preparation of N4-substituted-6-chloropyrimidine-4,5-diamines. The most likely synthetic route involves the nucleophilic substitution of a chlorine atom on a di-chlorinated pyrimidine precursor.

Proposed Synthetic Pathway

A likely precursor for the synthesis is 4,6-dichloro-5-aminopyrimidine. The synthesis would proceed via a nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced by allylamine.

Reaction Scheme:



Detailed Experimental Protocol (Proposed)

Materials:

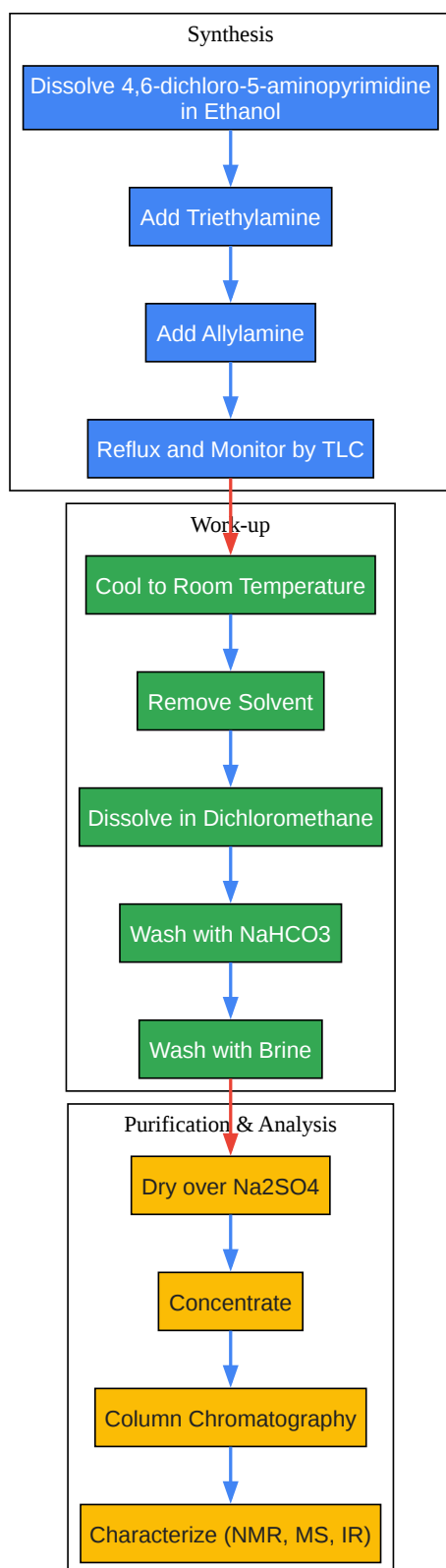
- 4,6-dichloro-5-aminopyrimidine
- Allylamine
- Anhydrous ethanol (or another suitable polar aprotic solvent like DMF)
- Triethylamine (or another non-nucleophilic base)
- Dichloromethane (for extraction)
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-5-aminopyrimidine (1 equivalent) in anhydrous ethanol.
- **Addition of Reagents:** Add triethylamine (1.2 equivalents) to the solution to act as an acid scavenger. Subsequently, add allylamine (1.1 equivalents) dropwise at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- **Extraction:** Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **N4-Allyl-6-chloropyrimidine-4,5-diamine**.
- **Characterization:** The final product should be characterized by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Logical Workflow for Synthesis and Purification



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Caption: Proposed workflow for the synthesis and purification of **N4-Allyl-6-chloropyrimidine-4,5-diamine**.

Spectral Data

While specific spectral data for **N4-Allyl-6-chloropyrimidine-4,5-diamine** is not publicly available, one vendor, Synblock, indicates the availability of NMR, HPLC, and LC-MS data upon request.^[1] For research purposes, it is advisable to either synthesize the compound and perform spectral analysis or to procure it from a supplier who can provide a certificate of analysis with this data.

Potential Biological Activity and Signaling Pathways

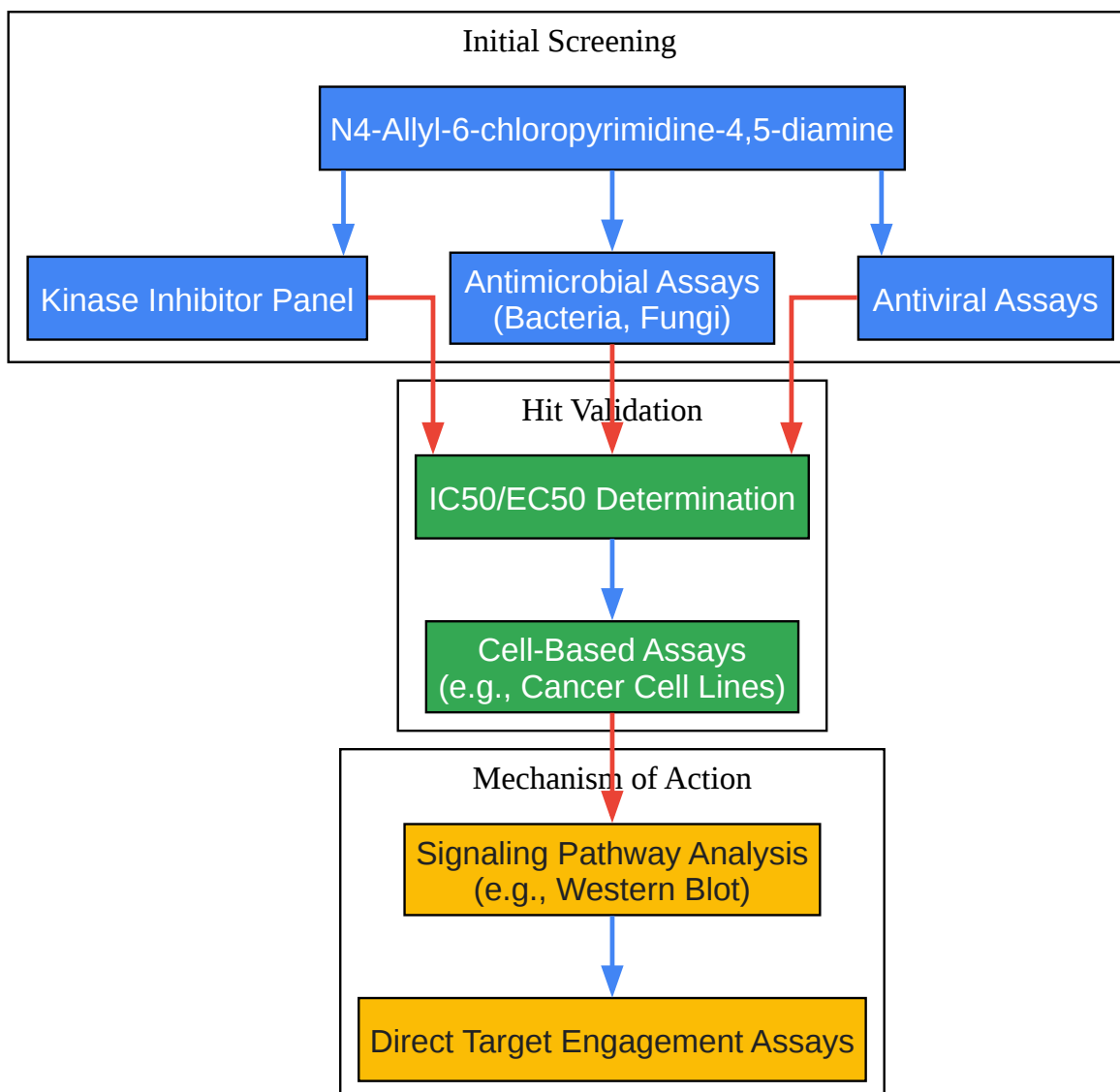
There are no specific studies on the biological activity or the signaling pathways modulated by **N4-Allyl-6-chloropyrimidine-4,5-diamine**. However, the broader class of pyrimidine and diaminopyrimidine derivatives is known to possess a wide range of pharmacological activities.^{[3][4][5]}

The diaminopyrimidine scaffold is a key pharmacophore in many kinase inhibitors, where the amino groups form crucial hydrogen bonds with the hinge region of the kinase domain.^[6] Given this, **N4-Allyl-6-chloropyrimidine-4,5-diamine** could potentially be investigated as an inhibitor of various protein kinases implicated in cancer and other diseases.

Furthermore, substituted pyrimidines have been extensively explored for their antimicrobial, antiviral, and anti-inflammatory properties.^{[4][7]} The specific substitutions on the pyrimidine ring of **N4-Allyl-6-chloropyrimidine-4,5-diamine** may confer novel activities within these domains.

Conceptual Pathway of Potential Biological Investigation

The following diagram illustrates a conceptual workflow for investigating the potential biological activities of this compound.



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Caption: A conceptual workflow for the biological evaluation of **N4-Allyl-6-chloropyrimidine-4,5-diamine**.

Safety and Handling

A specific Safety Data Sheet (SDS) for **N4-Allyl-6-chloropyrimidine-4,5-diamine** is not publicly available. However, based on the data for structurally similar compounds like 2,4-

Diamino-6-chloropyrimidine, it should be handled with care.[8][9] It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

N4-Allyl-6-chloropyrimidine-4,5-diamine is a compound with potential for further investigation in drug discovery and development, owing to its diaminopyrimidine core. While specific experimental data is currently sparse, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. The proposed synthetic route offers a practical approach for its preparation, and the overview of potential biological activities suggests several avenues for future research. It is hoped that this technical guide will stimulate further exploration of this and other novel pyrimidine derivatives.

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- To cite this document: BenchChem. [Physical and chemical properties of N4-Allyl-6-chloropyrimidine-4,5-diamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b170412#physical-and-chemical-properties-of-n4-allyl-6-chloropyrimidine-4-5-diamine>]

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